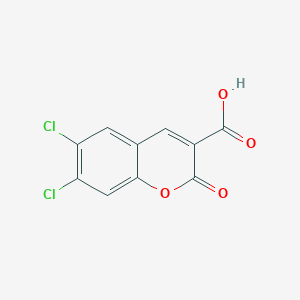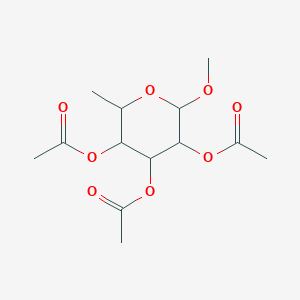
Ammonium Tetrakis(4-carboxyphenyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium Tetrakis(4-carboxyphenyl)borate is a chemical compound that belongs to the class of tetraarylborates. These compounds are known for their unique structural properties and potential applications in various fields such as chemistry, biology, and materials science. The compound is characterized by the presence of four carboxyphenyl groups attached to a central boron atom, with an ammonium ion as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium Tetrakis(4-carboxyphenyl)borate typically involves a multi-step process. One common method includes the halogen-lithium exchange reaction. In this process, potassium tetrakis(4-iodophenyl)borate is treated with tert-butyllithium (t-BuLi) in tetrahydrofuran (THF) at -78°C to form a tetralithio intermediate. This intermediate is then reacted with carbon dioxide (CO₂) to introduce the carboxyl groups, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ammonium Tetrakis(4-carboxyphenyl)borate can undergo various chemical reactions, including:
Substitution Reactions: The carboxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Coordination Reactions: The borate anion can coordinate with metal ions, forming complexes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can be used under controlled conditions to introduce nitro groups into the aromatic rings.
Coordination Reactions: Metal salts such as palladium chloride (PdCl₂) can be used to form coordination complexes with the borate anion.
Major Products Formed
Substitution Products: Introduction of functional groups such as nitro, sulfonic, or halogen groups into the aromatic rings.
Coordination Complexes:
Scientific Research Applications
Ammonium Tetrakis(4-carboxyphenyl)borate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of Ammonium Tetrakis(4-carboxyphenyl)borate involves its ability to coordinate with metal ions. The borate anion acts as a ligand, binding to metal centers through its oxygen atoms. This coordination can influence the reactivity and stability of the metal complexes formed, making it useful in various catalytic and material applications .
Comparison with Similar Compounds
Similar Compounds
Ammonium Tetrakis(pentafluorophenyl)borate: Known for its use as a cocatalyst in olefin polymerization.
Lithium Tetrakis(3-carboxyphenyl)borate: Similar structure but with lithium as the counterion.
Uniqueness
Ammonium Tetrakis(4-carboxyphenyl)borate is unique due to its specific structural arrangement and the presence of carboxyl groups, which enhance its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong and stable coordination, such as in catalysis and materials science .
Properties
Molecular Formula |
C28H24BNO8 |
|---|---|
Molecular Weight |
513.3 g/mol |
IUPAC Name |
azanium;tetrakis(4-carboxyphenyl)boranuide |
InChI |
InChI=1S/C28H20BO8.H3N/c30-25(31)17-1-9-21(10-2-17)29(22-11-3-18(4-12-22)26(32)33,23-13-5-19(6-14-23)27(34)35)24-15-7-20(8-16-24)28(36)37;/h1-16H,(H,30,31)(H,32,33)(H,34,35)(H,36,37);1H3/q-1;/p+1 |
InChI Key |
MUXXBQBNFWCEAA-UHFFFAOYSA-O |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)O)(C2=CC=C(C=C2)C(=O)O)(C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl (2R,3S)-3-(Cbz-amino)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13705556.png)
![Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B13705559.png)









![Potassium [(2-Pyrrolyl)methyl]trifluoroborate](/img/structure/B13705609.png)
